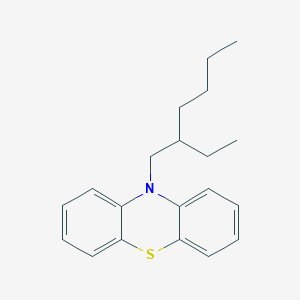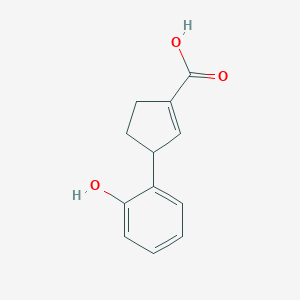
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclopentene ring substituted with a hydroxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This reaction is carried out in ethanol at room temperature, yielding multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)cyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)cyclopent-1-ene-1-methanol.
Substitution: Formation of 3-(2-chlorophenyl)cyclopent-1-ene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, the carboxylate moiety can establish stable hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxamide
- 3-(2-Hydroxyphenyl)cyclopent-1-ene-1-methanol
- 3-(2-Chlorophenyl)cyclopent-1-ene-1-carboxylic acid
Uniqueness
3-(2-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11-4-2-1-3-10(11)8-5-6-9(7-8)12(14)15/h1-4,7-8,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
NCNNWOQEMFTGCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC1C2=CC=CC=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)


![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
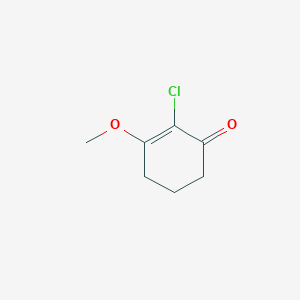
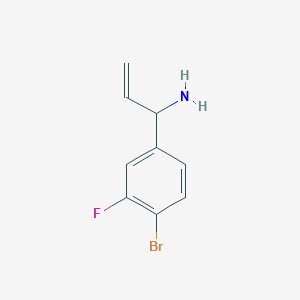


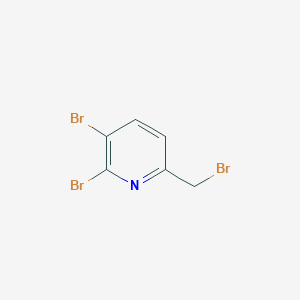
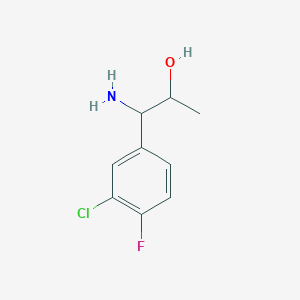
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
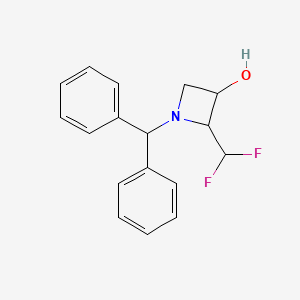
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
